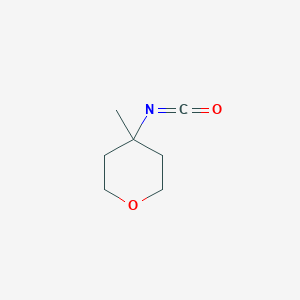
4-Isocyanato-4-methyltetrahydro-2H-pyran
Cat. No. B8620648
M. Wt: 141.17 g/mol
InChI Key: KBQANCJFIWTXKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08344000B2
Procedure details


A solution of 4-isocyanato-4-methyltetrahydro-2H-pyran (D10) (520 mg, 3.68 mmol) in THF (30 mL) was treated with 5 M hydrochloric acid (4.05 mL, 20.3 mmol) and stirred at room temperature overnight. The mixture was then concentrated under vacuum to yield the title compound (D11) (820 mg, 3.52 mmol, 95% yield) as a pale green solid.



Name
Yield
95%
Identifiers


|
REACTION_CXSMILES
|
[N:1]([C:4]1([CH3:10])[CH2:9][CH2:8][O:7][CH2:6][CH2:5]1)=C=O.[ClH:11]>C1COCC1>[ClH:11].[CH3:10][C:4]1([NH2:1])[CH2:9][CH2:8][O:7][CH2:6][CH2:5]1 |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
520 mg
|
|
Type
|
reactant
|
|
Smiles
|
N(=C=O)C1(CCOCC1)C
|
|
Name
|
|
|
Quantity
|
4.05 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at room temperature overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The mixture was then concentrated under vacuum
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.CC1(CCOCC1)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 3.52 mmol | |
| AMOUNT: MASS | 820 mg | |
| YIELD: PERCENTYIELD | 95% | |
| YIELD: CALCULATEDPERCENTYIELD | 95.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
